molecular formula C9H6N2O4 B15158006 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 652976-06-2

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Katalognummer: B15158006
CAS-Nummer: 652976-06-2
Molekulargewicht: 206.15 g/mol
InChI-Schlüssel: RPDXYRBRRFLBSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core, which can then be further functionalized to obtain the desired compound . The reaction conditions often involve the use of organic solvents such as toluene and catalysts to facilitate the formation of the isoindole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) on silica gel can be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

652976-06-2

Molekularformel

C9H6N2O4

Molekulargewicht

206.15 g/mol

IUPAC-Name

2-hydroxy-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C9H6N2O4/c10-7(12)4-1-2-5-6(3-4)9(14)11(15)8(5)13/h1-3,15H,(H2,10,12)

InChI-Schlüssel

RPDXYRBRRFLBSF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)N(C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.